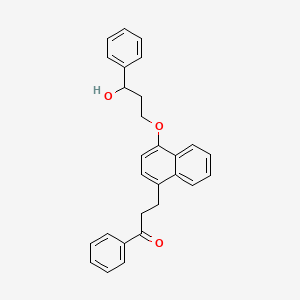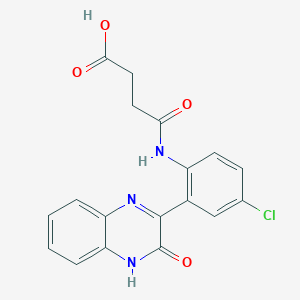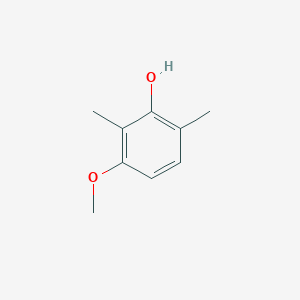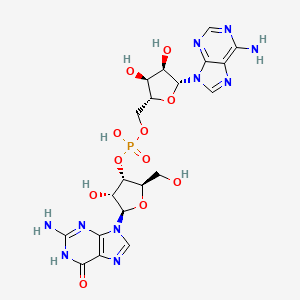
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one is a complex organic compound that features a naphthalene ring, a phenyl group, and a hydroxyphenylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene derivative: This involves the reaction of naphthalene with appropriate reagents to introduce functional groups at specific positions.
Attachment of the hydroxyphenylpropoxy group: This step involves the reaction of the naphthalene derivative with 3-hydroxy-3-phenylpropyl bromide under basic conditions to form the ether linkage.
Formation of the final product: The final step involves the reaction of the intermediate with benzaldehyde in the presence of a base to form the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(3-Hydroxy-3-phenylpropoxy)phenyl)-1-phenylpropan-1-one
- 3-(4-(3-Hydroxy-3-phenylpropoxy)benzyl)-1-phenylpropan-1-one
Uniqueness
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one is unique due to the presence of the naphthalene ring, which can enhance its stability and biological activity compared to similar compounds with only phenyl or benzyl groups.
Properties
Molecular Formula |
C28H26O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-[4-(3-hydroxy-3-phenylpropoxy)naphthalen-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C28H26O3/c29-26(22-9-3-1-4-10-22)17-15-21-16-18-28(25-14-8-7-13-24(21)25)31-20-19-27(30)23-11-5-2-6-12-23/h1-14,16,18,27,30H,15,17,19-20H2 |
InChI Key |
YLVWGNDMSAVCAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=C(C3=CC=CC=C32)CCC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091048.png)
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14091056.png)
![4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091067.png)

![methyl 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzoate](/img/structure/B14091074.png)

![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091088.png)
![5-Fluoro-6-(propan-2-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B14091096.png)
![Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B14091098.png)
![[10-(Hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B14091106.png)

![6-Methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091123.png)
